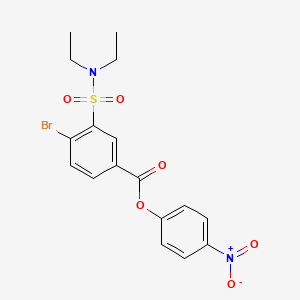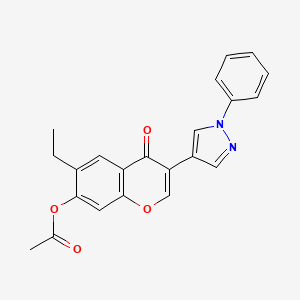
(4-Nitrophenyl) 4-bromo-3-(diethylsulfamoyl)benzoate
Vue d'ensemble
Description
(4-Nitrophenyl) 4-bromo-3-(diethylsulfamoyl)benzoate is a complex organic compound characterized by the presence of nitro, bromo, and diethylsulfamoyl functional groups attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl) 4-bromo-3-(diethylsulfamoyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of a suitable benzoate precursor followed by nitration and sulfonation reactions. The reaction conditions often require the use of strong acids and bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amines.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Organoboron reagents in the presence of a palladium catalyst.
Major Products:
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Nitrophenyl) 4-bromo-3-(diethylsulfamoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of (4-Nitrophenyl) 4-bromo-3-(diethylsulfamoyl)benzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and sulfonamide groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- (4-Nitrophenyl) 4-bromo-3-(methylsulfamoyl)benzoate
- (4-Nitrophenyl) 4-chloro-3-(diethylsulfamoyl)benzoate
- (4-Nitrophenyl) 4-bromo-3-(ethylsulfamoyl)benzoate
Comparison: Compared to its analogs, (4-Nitrophenyl) 4-bromo-3-(diethylsulfamoyl)benzoate is unique due to the presence of the diethylsulfamoyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propriétés
IUPAC Name |
(4-nitrophenyl) 4-bromo-3-(diethylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O6S/c1-3-19(4-2)27(24,25)16-11-12(5-10-15(16)18)17(21)26-14-8-6-13(7-9-14)20(22)23/h5-11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIBZQMJLXUBAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-8-methoxy-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide](/img/structure/B3702968.png)
![N-[(4-CHLOROPHENYL)METHYL]-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B3702984.png)
![1-(4-methoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B3702990.png)
![2-[[2-(benzylamino)acetyl]amino]-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3702991.png)

![2-[(5Z)-5-{[3-(2,5-DIMETHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID](/img/structure/B3703011.png)
![6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-3-(2-methylphenyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3703012.png)
![3-[(3-acetylphenyl)sulfamoyl]-N-(4-chlorophenyl)benzamide](/img/structure/B3703018.png)
![N-[(E)-1-(3,4-dimethoxyphenyl)-3-(3-fluoroanilino)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide](/img/structure/B3703025.png)
![6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B3703032.png)

![2-[(5Z)-5-{[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID](/img/structure/B3703055.png)
![METHYL 4-[5-({[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOATE](/img/structure/B3703060.png)
![1-({5-[(4-chlorophenyl)sulfonyl]-2-methylphenyl}sulfonyl)-4-methylpiperazine](/img/structure/B3703065.png)
